

# An In-depth Technical Guide to 2'-(Trifluoromethyl)acetophenone

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## Compound of Interest

Compound Name: 2'-(Trifluoromethyl)acetophenone

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This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2'-(Trifluoromethyl)acetophenone**, a key building block in medicinal chemistry and material science.

## Core Molecular Information

**2'-(Trifluoromethyl)acetophenone**, also known by its IUPAC name 1-[2-(trifluoromethyl)phenyl]ethanone, is an aromatic ketone. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

## Molecular Structure and Properties

The fundamental characteristics of **2'-(Trifluoromethyl)acetophenone** are summarized in the table below, providing a quick reference for researchers.

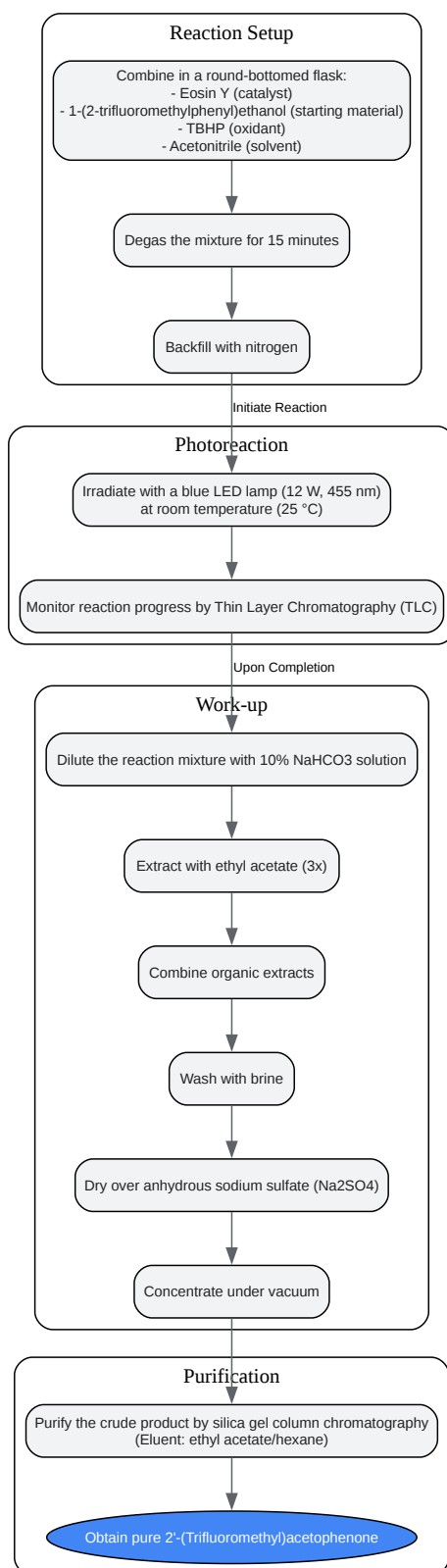
Property	Value
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O[1]
Molecular Weight	188.15 g/mol [2][3]
CAS Number	17408-14-9[1]
Appearance	Clear colorless to very slightly yellow liquid[3]
Melting Point	15-17 °C[3]
Boiling Point	163 °C[3]
Density	1.255 g/mL at 25 °C[3]
Refractive Index	n <sub>20</sub> /D 1.4584[3]
Synonyms	o-Trifluoromethylacetophenone, 2-Trifluoromethylacetophenone, Ethanone, 1-[2-(trifluoromethyl)phenyl]-

## Synthesis Protocol: Oxidation of 1-(2-trifluoromethylphenyl)ethanol

A common and effective method for the synthesis of **2'-(Trifluoromethyl)acetophenone** involves the oxidation of 1-(2-trifluoromethylphenyl)ethanol. The following protocol details the experimental procedure for this conversion.[3]

### Experimental Workflow

The synthesis process follows a logical sequence of steps from reaction setup to purification of the final product.



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Caption: Experimental workflow for the synthesis of **2'-(Trifluoromethyl)acetophenone**.

## Detailed Methodology

- **Reaction Setup:** In a pre-dried round-bottomed flask, combine eosin Y (5 mmol), 1-(2-trifluoromethylphenyl)ethanol (1 mmol), and 3 equivalents of tert-Butyl hydroperoxide (TBHP, 5.5 M solution in decane). Dry acetonitrile (ACN) is used as the solvent.[3]
- **Degassing:** The resulting mixture is degassed for 15 minutes to remove dissolved oxygen, which can interfere with the reaction.[3]
- **Inert Atmosphere:** The flask is then backfilled with nitrogen to maintain an inert atmosphere throughout the reaction.[3]
- **Photocatalysis:** The mixture is irradiated at room temperature (25 °C) using a 12 W blue LED lamp with a wavelength of 455 nm.[3]
- **Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[3]
- **Quenching and Extraction:** Upon completion, the reaction is quenched by diluting the mixture with a 10% aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). The product is then extracted three times with ethyl acetate.[3]
- **Washing and Drying:** The combined organic extracts are washed with brine to remove any remaining aqueous impurities and then dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).[3]
- **Concentration:** The solvent is removed under reduced pressure to yield the crude product.[3]
- **Purification:** The final product, **2'-(Trifluoromethyl)acetophenone**, is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[3]

## Applications in Research and Development

**2'-(Trifluoromethyl)acetophenone** serves as a crucial intermediate in the synthesis of various molecules with potential biological activity. For instance, it has been utilized in investigations involving the in situ generation of the trifluoromethyl copper ( $\text{CuCF}_3$ ) reagent. This reagent is employed for the direct trifluoromethylation of aromatic substrates, a key transformation in the development of novel pharmaceuticals and agrochemicals.[3] The unique electronic properties

conferred by the trifluoromethyl group make this compound a subject of ongoing interest in the design of new bioactive molecules.

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## References

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